molecular formula C10H20N2O B15258971 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol

3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol

Cat. No.: B15258971
M. Wt: 184.28 g/mol
InChI Key: PODLMXAOBJEIDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool in biochemical studies. In industry, it could be used in the development of new materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-8-5-10(13,7-12(8)2)9(6-11)3-4-9/h8,13H,3-7,11H2,1-2H3

InChI Key

PODLMXAOBJEIDR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)(C2(CC2)CN)O

Origin of Product

United States

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